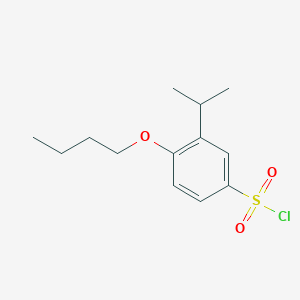

4-Butoxy-3-isopropylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Butoxy-3-isopropylbenzenesulfonyl chloride is not directly discussed in the provided papers. However, the papers do provide insights into related sulfonyl chloride compounds and their properties, which can be used to infer some aspects of the compound . For instance, sulfonyl chlorides are typically used as intermediates in the synthesis of sulfonamide derivatives, as seen in the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride . This suggests that 4-Butoxy-3-isopropylbenzenesulfonyl chloride could also be used to synthesize various sulfonamide derivatives.

Synthesis Analysis

The synthesis of related compounds involves the interaction of sulfonyl chlorides with other reagents. For example, the amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride were synthesized through the reaction with amino acid methyl esters in the presence of triethylamine . This indicates that a similar approach could be employed for the synthesis of derivatives of 4-Butoxy-3-isopropylbenzenesulfonyl chloride, potentially using amino acids or other nucleophiles.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for the compound (4R)-(-)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone . This method provides detailed information about the crystal system, space group, and conformation of the molecules within the crystal lattice. For 4-Butoxy-3-isopropylbenzenesulfonyl chloride, a similar structural analysis could reveal the arrangement of the butoxy and isopropyl groups relative to the sulfonyl chloride moiety.

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. The papers describe reactions leading to the formation of sulfonamide derivatives and the conformational analysis of sterically congested sulfonyl chloride derivatives . These reactions are influenced by the steric and electronic properties of the substituents attached to the aromatic ring. In the case of 4-Butoxy-3-isopropylbenzenesulfonyl chloride, the butoxy and isopropyl groups could affect its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives can be characterized using spectroscopic methods such as IR-spectroscopy, UV-spectroscopy, and mass spectrometry . These techniques provide information on the compound's thermal stability, solvatochromic effects, and hydrogen bonding interactions. For 4-Butoxy-3-isopropylbenzenesulfonyl chloride, similar analyses could help determine its solubility, melting point, and spectroscopic fingerprints, which are essential for its identification and application in chemical synthesis.

科学的研究の応用

Synthesis in Coenzyme Q10 Production

4-Butoxy-3-isopropylbenzenesulfonyl chloride serves as a precursor in the synthesis of key intermediates for coenzyme Q10 production. A study demonstrated an efficient synthesis route starting from p-toluenesulfonyl chloride, leading to the creation of a critical intermediate through a series of reactions including addition, esterification, hydrolysis, and Friedel-Crafts alkylation. This process, optimized for better yield, underscores the compound's role in synthesizing biologically significant molecules (Fansong Mu et al., 2011).

Advancements in Liquid Crystal Polymers

The compound has also been explored in the field of liquid crystal polymers. Research into the synthesis and living cationic polymerization of related compounds has led to the development of polymers exhibiting enantiotropic mesophases, significant for advanced material applications (V. Percec et al., 1991).

Phase-Transfer Catalysis

Another study focused on the preparation of 1-butoxy-4-nitrobenzene using a multi-site phase-transfer catalyst under ultrasonic conditions, showcasing the versatility of butoxy-substituted compounds in facilitating organic reactions and enhancing reaction rates (K. Harikumar & V. Rajendran, 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of the compound have been utilized to increase the detection responses of certain analytes, such as estrogens, in liquid chromatography-mass spectrometry analyses. This application is crucial for improving the sensitivity and accuracy of analytical methods in biochemistry and clinical diagnostics (T. Higashi et al., 2006).

Cross-Coupling Reactions

The compound's derivatives have been employed in nickel-catalyzed cross-coupling reactions, a cornerstone technique in organic synthesis. This has implications for constructing complex molecules, showcasing the compound's utility in facilitating bond formation between diverse chemical entities (Daniel A. Everson et al., 2014).

特性

IUPAC Name |

4-butoxy-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEANDZWPLMEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-isopropylbenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)